molecular formula C24H22N2O3 B15149202 1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B15149202
M. Wt: 386.4 g/mol
InChI Key: XCRXPGGUFYOBJK-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrrolidine ring, a benzyloxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-benzyloxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with active sites. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-(Benzyloxy)benzyl chloride
  • N-[4-(benzyloxy)phenyl]glycinamide

Uniqueness: 1-[4-(Benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring differentiates it from simpler benzyloxyphenyl derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-oxo-N-phenyl-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H22N2O3/c27-23-15-19(24(28)25-20-9-5-2-6-10-20)16-26(23)21-11-13-22(14-12-21)29-17-18-7-3-1-4-8-18/h1-14,19H,15-17H2,(H,25,28)

InChI Key

XCRXPGGUFYOBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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